molecular formula C16H20N2O3 B2658997 5-Ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid CAS No. 2379972-64-0

5-Ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid

Cat. No. B2658997
CAS RN: 2379972-64-0
M. Wt: 288.347
InChI Key: KKMVVFCCXUYBSR-UHFFFAOYSA-N
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Description

The compound belongs to the class of quinazolones, which are heterocyclic compounds containing a quinazoline moiety . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities, including anti-asthmatic activity .


Molecular Structure Analysis

The molecular structure of quinazolines involves a two-ring system, consisting of a benzene ring fused to a nitrogen-containing pyrimidine ring . The specific structure of “5-Ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid” would include additional functional groups and modifications to this basic structure.

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary widely, depending on their specific structure and the target biological system . Some quinazolines have been found to inhibit pro-inflammatory immune responses, which could potentially explain their anti-asthmatic activity .

Future Directions

The study of quinazoline derivatives is a promising area of research, given their wide range of biological activities . Future research could focus on synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications.

properties

IUPAC Name

5-ethyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-2-17-13-10-11(16(20)21)7-8-12(13)15(19)18-9-5-3-4-6-14(17)18/h7-8,10,14H,2-6,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMVVFCCXUYBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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